molecular formula C18H23ClN4O B7133565 N-(5-chloro-2-methylphenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]acetamide

N-(5-chloro-2-methylphenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]acetamide

Cat. No.: B7133565
M. Wt: 346.9 g/mol
InChI Key: AVXAWWYJEDNZNP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]acetamide: is a complex organic compound with a unique structure that includes a chlorinated aromatic ring, a pyrazole moiety, and a pyrrolidine ring

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O/c1-13-3-4-16(19)8-17(13)21-18(24)12-23-6-5-14(11-23)7-15-9-20-22(2)10-15/h3-4,8-10,14H,5-7,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXAWWYJEDNZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC(C2)CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Chlorinated Aromatic Intermediate: The starting material, 5-chloro-2-methylphenylamine, is synthesized through chlorination of 2-methylaniline.

    Pyrazole Formation: The pyrazole ring is introduced via a cyclization reaction involving 1-methylpyrazole and an appropriate aldehyde or ketone.

    Pyrrolidine Ring Introduction: The pyrrolidine ring is formed through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a suitable pyrrolidine derivative.

    Final Coupling: The final step involves coupling the chlorinated aromatic intermediate with the pyrrolidine-pyrazole intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.

    Biology: The compound may be used in biochemical assays to study its effects on cellular processes.

    Materials Science: Its unique structure could make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or altering receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-[3-(methylamino)pyrrolidin-1-yl]acetamide
  • N-(5-chloro-2-methylphenyl)-2-[3-(ethylamino)pyrrolidin-1-yl]acetamide
  • N-(5-chloro-2-methylphenyl)-2-[3-(phenylamino)pyrrolidin-1-yl]acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]acetamide is unique due to the presence of the 1-methylpyrazole moiety, which can impart distinct pharmacological properties compared to other similar compounds. This structural feature may enhance its binding affinity or selectivity for certain molecular targets, making it a compound of interest for further research and development.

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